molecular formula C13H20N2O2 B1464851 [1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanamine CAS No. 1284483-40-4

[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanamine

Cat. No.: B1464851
CAS No.: 1284483-40-4
M. Wt: 236.31 g/mol
InChI Key: NYFBTRPYFMECPM-UHFFFAOYSA-N
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Description

[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanamine: is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol. This compound has recently gained attention in the scientific community due to its diverse range of applications.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is studied for its potential interactions with various biological targets, including enzymes and receptors.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanamine typically involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with piperidin-4-ylmethanamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The compound can participate in substitution reactions, especially at the piperidine ring, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of [1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    [1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanamine: shares structural similarities with other piperidine derivatives and furan-containing compounds.

    Piperidine derivatives: These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

    Furan-containing compounds: These compounds are important in organic synthesis and have various applications in the pharmaceutical and agrochemical industries.

Uniqueness: The uniqueness of this compound lies in its specific combination of the furan and piperidine moieties, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-9-7-12(10(2)17-9)13(16)15-5-3-11(8-14)4-6-15/h7,11H,3-6,8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFBTRPYFMECPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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